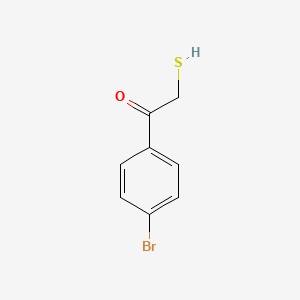

1-(4-Bromophenyl)-2-mercaptoethanone

Description

Contextualization within Organosulfur Chemistry

Organosulfur compounds, characterized by at least one carbon-sulfur bond, are fundamental in both nature and chemical science. britannica.comtaylorandfrancis.comjmchemsci.com They are integral to the structure of essential biological molecules like the amino acid cysteine, coenzyme A, and antibiotics such as penicillin. britannica.comjmchemsci.com In the realm of chemical research, these compounds are highly valued as versatile reagents and building blocks for creating new molecules. britannica.comnih.gov The unique chemical properties of sulfur, including its various oxidation states and the reactivity of the sulfhydryl (-SH) group, allow organosulfur compounds to participate in a wide array of chemical transformations. nih.gov This versatility has established organosulfur chemistry as a crucial field for developing pharmaceuticals, agrochemicals, and advanced materials. taylorandfrancis.comnih.gov

Significance of α-Mercapto Ketones in Organic Synthesis

α-Mercapto ketones are a class of organic compounds containing a ketone functional group with a mercapto (-SH) group on the adjacent (alpha) carbon. This bifunctional nature makes them highly reactive and useful synthons in organic synthesis. Their primary significance lies in their role as precursors to a variety of heterocyclic compounds. semanticscholar.orgnih.gov

The closely related α-halo ketones are well-established starting materials for synthesizing heterocycles like furans, pyrroles, and notably, thiazoles. nih.govuwindsor.ca The reactivity of α-halo ketones is driven by the electron-withdrawing effect of the carbonyl group, which makes the α-carbon highly susceptible to nucleophilic attack. nih.gov In many synthetic pathways, the α-mercapto ketone is formed in situ from the corresponding α-halo ketone.

A paramount example of their utility is the Hantzsch thiazole (B1198619) synthesis , a classic and widely used method for preparing thiazole rings. synarchive.commdpi.com This reaction typically involves the condensation of an α-halo ketone with a thioamide. synarchive.comchemhelpasap.com The mechanism begins with an S-alkylation of the thioamide by the α-halo ketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.comresearchgate.net α-Mercapto ketones can enter into similar cyclization pathways, making them key intermediates in the synthesis of thiazoles and other sulfur-containing heterocycles like 2H-thiopyrans. acs.org

Table 1: Physicochemical Properties of 1-(4-Bromophenyl)-2-mercaptoethanone This table is interactive. Users can sort the data by clicking on the headers.

| Property | Value |

|---|---|

| Chemical Formula | C₈H₇BrOS |

| Molecular Weight | 231.11 g/mol |

| IUPAC Name | 1-(4-bromophenyl)-2-sulfanylethan-1-one |

| Functional Groups | Ketone, Thiol (Mercaptan), Bromophenyl |

| Synonyms | 4-Bromophenacyl mercaptan, 2-Mercapto-4'-bromoacetophenone |

Overview of Current Research Trajectories for the Chemical Compound

Current research involving 1-(4-Bromophenyl)-2-mercaptoethanone, and more frequently its direct precursor 2-bromo-1-(4-bromophenyl)ethanone, is predominantly focused on the synthesis of substituted heterocyclic compounds, particularly 2,4-disubstituted thiazoles. nih.govnih.gov These thiazole derivatives are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. researchgate.netnih.govnih.gov

A significant area of investigation is the synthesis of 2,4-disubstituted arylthiazoles with potential therapeutic applications. For instance, researchers have synthesized novel series of aromatic 2,4-disubstituted 1,3-thiazole analogues and evaluated their trypanocidal activity against Trypanosoma brucei, the parasite responsible for African sleeping sickness. nih.gov In these syntheses, an α-bromoketone like 2-bromo-1-(4-bromophenyl)ethanone is condensed with a thioamide in a Hantzsch-type reaction to yield the target thiazoles. nih.gov

Similarly, other studies report the synthesis of new 1,3-thiazole derivatives to evaluate their anti-Candida activity, addressing the need for new antifungal agents. nih.gov These syntheses often involve the heterocyclization of a thioamide or thiosemicarbazone with an appropriate α-haloketone, such as a derivative of 1-(4-bromophenyl)ethanone, to create the desired thiazole scaffold. nih.gov The development of these compounds is often supported by computational studies, like molecular docking, to understand their mechanism of action at a molecular level. nih.gov

The versatility of the α-halo ketone precursor also allows for the synthesis of various thiazolium salts, which can serve as catalysts or possess their own biological properties. researchgate.net The research consistently highlights the role of the 1-(4-bromophenyl)ethanone framework as a foundational building block for generating libraries of novel heterocyclic compounds for biological screening. nih.govnih.govresearchgate.net

Table 2: Examples of Thiazole Derivatives Synthesized from 1-(4-Bromophenyl)ethanone Precursors This table is interactive. Users can sort the data by clicking on the headers.

| Precursor | Reactant | Resulting Thiazole Derivative | Research Focus | Citation(s) |

|---|---|---|---|---|

| 2-Bromo-1-(4-bromophenyl)ethanone | Thioamides | 2-Aryl-4-(4-bromophenyl)thiazoles | Trypanocidal Activity | nih.gov |

| 1-(4-Bromophenyl)-2-haloethan-1-one | Carbothioamide / Thiosemicarbazone | 2,4-Disubstituted-1,3-thiazoles | Anti-Candida Activity | nih.gov |

| 2-Bromo-1-(p-tolyl)ethanone | N-phenylthiourea | 2-(Phenylamino)-4-(p-tolyl)thiazole | Synthetic Methodology | researchgate.net |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea (B124793) & Benzaldehydes | Substituted Hantzsch Thiazoles | Green Chemistry, Catalysis | mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-2-sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrOS/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,11H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJRAUUZYUCFPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CS)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20540130 | |

| Record name | 1-(4-Bromophenyl)-2-sulfanylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18099-15-5 | |

| Record name | 1-(4-Bromophenyl)-2-sulfanylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Bromophenyl 2 Mercaptoethanone and Its Precursors

Strategies for Carbon-Sulfur Bond Formation in α-Mercapto Ketones

The creation of a carbon-sulfur (C-S) bond at the α-position to a carbonyl group is the pivotal step in the synthesis of α-mercapto ketones. The most prevalent and direct method involves the nucleophilic substitution (SN2) reaction of an α-halo ketone with a sulfur-containing nucleophile. In this reaction, the halogen atom, being a good leaving group, is displaced by the sulfur species.

Several sulfur reagents can be employed for this purpose:

Thiourea (B124793): This reagent reacts with the α-halo ketone to form an isothiouronium salt. Subsequent hydrolysis of this salt, typically under basic or acidic conditions, liberates the desired α-mercapto ketone.

Sodium or Potassium Thioacetate (B1230152): Thioacetate anion serves as a soft nucleophile that attacks the α-carbon, displacing the halide to form an α-acetylthio ketone. This intermediate is then subjected to hydrolysis to unveil the thiol group.

Sodium Hydrosulfide (B80085) (NaSH): Direct use of hydrosulfide can also achieve the substitution, although its high reactivity can sometimes lead to side products, such as the corresponding sulfide (B99878) from double alkylation.

Alternative strategies for C-S bond formation, while less common for this specific class, include the reaction of enolates with electrophilic sulfur reagents. Furthermore, enzymatic pathways for C-S bond formation are known in biological systems and natural product synthesis, showcasing nature's approach to creating these functionalities. nih.gov

Synthesis via Halogenated Acetophenone (B1666503) Derivatives

The principal pathway to 1-(4-Bromophenyl)-2-mercaptoethanone proceeds through its halogenated precursor, 2-bromo-1-(4-bromophenyl)ethanone.

Step 1: Synthesis of 2-Bromo-1-(4-bromophenyl)ethanone

The key intermediate, 2-bromo-1-(4-bromophenyl)ethanone, is synthesized by the α-bromination of 4-bromoacetophenone. This reaction is typically carried out by treating the starting ketone with a brominating agent, such as elemental bromine (Br₂) in a suitable solvent like acetic acid or methanol. The reaction proceeds via an enol or enolate intermediate, which attacks the bromine molecule. The presence of the electron-withdrawing bromo-substituent on the phenyl ring can influence the reaction rate. Catalyst-free methods, such as α-bromination using sodium bromide in a biphasic electrolysis system, have also been reported for similar structures. nbinno.com The resulting product is a stable, crystalline solid. nbinno.comrsc.org

Table 1: Physicochemical and Spectroscopic Data for 2-Bromo-1-(4-bromophenyl)ethanone

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₆Br₂O | nbinno.com |

| Molecular Weight | 277.94 g/mol | nbinno.com |

| Melting Point | 108-109 °C | rsc.org |

| Appearance | Off-white crystals or powder | nbinno.com |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.85-7.82 (m, 2H), 7.66-7.60 (m, 2H), 4.41 (s, 2H) | rsc.org |

| ¹³C NMR (125 MHz, CDCl₃) | δ 190.29, 132.52, 132.10, 130.31, 129.18, 30.40 | rsc.org |

Step 2: Conversion to 1-(4-Bromophenyl)-2-mercaptoethanone

With the α-bromo ketone in hand, the mercapto group is introduced via nucleophilic substitution as described in section 2.1. For instance, reacting 2-bromo-1-(4-bromophenyl)ethanone with potassium thioacetate in a solvent like ethanol (B145695) would yield the S-[2-(4-bromophenyl)-2-oxoethyl] ethanethioate intermediate. Subsequent cleavage of the thioester linkage, often with a base like sodium methoxide (B1231860) or an acid, yields the final product, 1-(4-Bromophenyl)-2-mercaptoethanone. The versatility of α-halo ketones in reacting with sulfur nucleophiles is well-documented, forming the basis for the synthesis of numerous sulfur-containing heterocycles. nih.gov

Thia-Michael Addition as a Pathway for Related β-Mercapto Carbonyl Compounds

While not a direct route to α-mercapto ketones, the Thia-Michael addition is a powerful and widely studied reaction for forming the C-S bond in the related β-mercapto carbonyl compounds. researchgate.net This reaction involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound.

The general mechanism involves the activation of the thiol by a base to form a more nucleophilic thiolate anion. This anion then adds to the β-carbon of the Michael acceptor (the α,β-unsaturated ketone), generating an enolate intermediate, which is subsequently protonated to give the final β-thioether product. This method is highly efficient for creating C-S bonds at the β-position and has been extensively developed using various catalytic systems.

Catalytic Systems Employed in Synthetic Transformations

Catalysis plays a significant role in the synthesis of mercapto ketones and their precursors, primarily by enhancing efficiency, selectivity, and reaction conditions.

For the related Thia-Michael addition, a diverse array of catalysts has been employed. These include:

Lewis Acids: Iron(III) chloride (FeCl₃) and other metal salts have been shown to effectively catalyze the addition of thiols to α,β-unsaturated carbonyls, often at room temperature and in short reaction times.

Organocatalysts: Chiral amines and other small organic molecules can catalyze the Thia-Michael addition, sometimes providing high levels of enantioselectivity for the synthesis of chiral β-mercapto compounds.

Zirconium Chloride (ZrCl₄): This catalyst has been used in one-pot, three-component reactions involving an aldehyde, a ketone, and a thiol to afford β-aryl-β-mercapto ketones under solvent-free conditions. researchgate.net

For the synthesis of α-aryl ketone analogues, a cobalt-salen complex has been utilized in a highly enantioselective semipinacol rearrangement of α,α-diarylallylic alcohols. chemrxiv.org While not directly applicable to the target molecule's synthesis, these advanced catalytic systems highlight the ongoing innovation in the synthesis of functionalized ketones. In the precursor synthesis, the α-bromination of ketones can be facilitated by acidic catalysts, although it often proceeds without one.

Stereoselective Synthesis Approaches for Related Analogues

The development of stereoselective methods to synthesize chiral analogues of mercapto ketones is an area of significant research interest. As 1-(4-Bromophenyl)-2-mercaptoethanone is achiral, these approaches apply to related compounds where a stereocenter can be generated.

Enantioselective Thia-Michael Addition: As mentioned, organocatalysis has been successfully applied to the Thia-Michael reaction to produce chiral β-mercapto ketones with high enantiomeric excess. Cinchona alkaloids and their derivatives are notable catalysts in this area.

Synthesis of Chiral α-Aryl Ketones: For analogues bearing a stereocenter at the α-position, methods like the cobalt-catalyzed semipinacol rearrangement provide access to enantioenriched α-aryl ketones. chemrxiv.org This reaction proceeds through a mechanism that allows for the transfer of chirality, resulting in products with high enantioselectivity.

Enzymatic Synthesis: Biocatalysis offers a powerful tool for stereoselective synthesis. For example, the enantioselective synthesis of α-hydroxy ketone analogues can be achieved using enzymes like butanediol (B1596017) dehydrogenase. While this produces a hydroxyl group instead of a thiol, it demonstrates the potential of enzymatic methods for creating chiral α-functionalized ketones.

These approaches, while not directly creating 1-(4-Bromophenyl)-2-mercaptoethanone, are crucial for the synthesis of its structurally related chiral analogues, which are of high value in medicinal chemistry and materials science.

Reactivity and Reaction Pathways of 1 4 Bromophenyl 2 Mercaptoethanone

The reactivity of 1-(4-Bromophenyl)-2-mercaptoethanone is characterized by the distinct chemical properties of its thiol, carbonyl, and bromophenyl groups. The thiol moiety provides a potent nucleophilic center, the carbonyl group an electrophilic site, and the bromine atom a handle for cross-coupling and substitution reactions.

Nucleophilic Reactivity of the Thiol Moiety

The thiol (-SH) group in 1-(4-Bromophenyl)-2-mercaptoethanone is a primary center of nucleophilic activity. Thiols are generally more acidic than their alcohol counterparts, and upon deprotonation, form highly nucleophilic thiolate anions (RS⁻). masterorganicchemistry.com This enhanced nucleophilicity allows the thiol moiety to participate in a variety of bond-forming reactions.

Key reactions involving the thiol group include:

S-Alkylation: The thiolate, readily formed by treatment with a base, is an excellent nucleophile for Sₙ2 reactions with alkyl halides, leading to the formation of thioethers (sulfides). masterorganicchemistry.com This reaction proceeds efficiently, often with minimal competing elimination reactions due to the lower basicity of the thiolate compared to alkoxides. masterorganicchemistry.com

S-Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides yields thioesters. This transformation is fundamental in both synthetic chemistry and biochemistry.

Michael Addition: The thiol group can act as a nucleophile in Michael (1,4-conjugate) additions to α,β-unsaturated carbonyl compounds. acs.orgbham.ac.uk This reaction is a powerful method for carbon-sulfur bond formation. nih.gov The reaction's efficiency can be highly dependent on the specific substrates and reaction conditions. bham.ac.uk

The table below summarizes the nucleophilic reactions of the thiol moiety.

Table 1: Nucleophilic Reactions of the Thiol Group in 1-(4-Bromophenyl)-2-mercaptoethanone| Reaction Type | Reagent | Product Class |

|---|---|---|

| S-Alkylation | Alkyl Halide (R-X) | Thioether |

| S-Acylation | Acyl Chloride (RCOCl) | Thioester |

| Michael Addition | α,β-Unsaturated Ketone | 1,4-Adduct |

Electrophilic Reactivity of the Carbonyl Group

The carbonyl group (C=O) possesses a polarized double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is central to many condensation and addition reactions. For instance, it can react with nitrogen-based nucleophiles like primary amines, hydroxylamine (B1172632), or hydrazines to form imines, oximes, and hydrazones, respectively. These reactions are often catalyzed by acid and are crucial for the synthesis of more complex molecular structures.

Transformations Involving the Bromine Substituent

The bromine atom attached to the phenyl ring is a versatile functional group, primarily enabling carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions and, under specific conditions, nucleophilic aromatic substitution.

The carbon-bromine bond provides a reactive site for numerous palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing biaryl systems and other complex architectures. arkat-usa.org The reactivity of aryl halides in these reactions typically follows the order I > Br > Cl. nih.gov

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.netsemanticscholar.orgmdpi.com It is one of the most widely used methods for forming C(sp²)–C(sp²) bonds to create biaryl compounds. arkat-usa.org

Heck-Mizoroki Coupling: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, again using a palladium catalyst and a base. arkat-usa.org

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by both palladium and copper complexes, to yield an aryl-substituted alkyne.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine.

The choice of catalyst, ligands, base, and solvent is critical for optimizing these transformations. nih.govnih.gov

Table 2: Cross-Coupling Reactions of the Aryl Bromide Moiety

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl or Styrene Derivative |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) salt, Base | Aryl Alkyne |

| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Ligand, Base | Aryl Amine |

Nucleophilic Aromatic Substitution (SNAr) on an aryl halide like 1-(4-bromophenyl)-2-mercaptoethanone is generally challenging. libretexts.org Such reactions typically require the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group (bromine). libretexts.orglumenlearning.compressbooks.pub These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms upon nucleophilic attack. lumenlearning.compressbooks.pub

While the ketone group at the para position is electron-withdrawing, its activating effect is significantly weaker than that of a nitro group. Therefore, forcing conditions, such as high temperatures and very strong nucleophiles, would likely be required to achieve substitution of the bromine atom via an SNAr mechanism. libretexts.orglumenlearning.com

Intramolecular Cyclization Reactions

The presence of both a nucleophilic thiol and an electrophilic carbonyl group in a 1,2-relationship makes 1-(4-bromophenyl)-2-mercaptoethanone an ideal precursor for intramolecular cyclization reactions to form five-membered heterocyclic rings. mdpi.com These reactions can be promoted by acid or base catalysts. For example, under certain conditions, the thiol can attack the carbonyl carbon, or the enolate formed at the α-carbon can participate in a cyclization, potentially involving the bromophenyl ring or other appended functionalities. Such cyclizations are a cornerstone of heterocyclic synthesis. nih.govrsc.org

Intermolecular Condensation Reactions

1-(4-Bromophenyl)-2-mercaptoethanone is a valuable building block for intermolecular condensation reactions, leading to the synthesis of a wide array of important heterocyclic compounds. These reactions typically involve the condensation of the α-mercapto ketone with a second molecule containing two electrophilic or nucleophilic sites.

Key examples include:

Hantzsch Thiazole (B1198619) Synthesis: The reaction of an α-halo ketone (in this case, the related α-haloketone precursor) with a thioamide is a classic route to thiazoles. By analogy, 1-(4-bromophenyl)-2-mercaptoethanone can react with reagents like cyanamide (B42294) or aminonitriles in variations of this synthesis to produce aminothiazoles.

Gewald Aminothiophene Synthesis: This reaction involves the condensation of a ketone with an activated nitrile (e.g., malononitrile) and elemental sulfur. 1-(4-bromophenyl)-2-mercaptoethanone can serve as the ketone component, reacting with a nitrile and a base to form substituted aminothiophenes. These heterocycles are important scaffolds in medicinal chemistry.

These intermolecular reactions highlight the utility of α-mercapto ketones as versatile synthons for building complex molecular frameworks. researchgate.net

Derivatization Strategies and Analogue Synthesis

Functionalization at the Thiol Moiety (e.g., thioether formation)

The nucleophilic thiol group is readily functionalized, most commonly through S-alkylation, to form stable thioether derivatives. This reaction typically proceeds by treating the mercaptoethanone with an appropriate alkylating agent in the presence of a base. The base deprotonates the thiol, generating a thiolate anion which then acts as a potent nucleophile.

A common method involves the reaction with α-haloketones, such as 2-bromo-1-phenylethanone, in a solvent like dimethylformamide (DMF) with a base like cesium carbonate. mdpi.com This specific reaction leads to the formation of a new ketone-substituted thioether, demonstrating a versatile method for linking different molecular fragments. mdpi.com The general approach for thioether synthesis can be adapted using various organic halides, including alkyl, benzyl, and allyl halides, often facilitated by transition-metal catalysts or under basic conditions to avoid the use of malodorous thiols directly. organic-chemistry.orgtaylorandfrancis.com

Table 1: Representative Conditions for Thioether Synthesis

| Reactant | Alkylating Agent | Catalyst/Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | 2-bromo-1-phenylethanone | Cesium Carbonate | DMF | Ketone-substituted thioether | mdpi.com |

| Various Thiols | Alkyl Halides | Various (e.g., Cu salts) | Various | General Thioethers | taylorandfrancis.com |

| Aryl/Alkyl Thiols | Alkyl Acetates | Indium Triiodide | N/A | Thioethers | organic-chemistry.org |

Modification of the Carbonyl Group (e.g., oxime, hydrazone formation)

The carbonyl group of 1-(4-Bromophenyl)-2-mercaptoethanone can undergo condensation reactions with nitrogen-based nucleophiles to yield a variety of derivatives. These reactions are fundamental in organic synthesis for creating C=N double bonds.

Oxime Formation : Reaction with hydroxylamine (B1172632) (NH₂OH), typically in the form of hydroxylamine hydrochloride, in a buffered or basic solution, converts the ketone into an oxime. nih.gov The reaction proceeds via a hemiaminal intermediate, which then dehydrates to form the final product. nih.gov Procedures often use a base like pyridine (B92270) or sodium acetate (B1210297) in an alcohol solvent. orgsyn.orggoogle.com Microwave irradiation has been shown to accelerate this transformation significantly. researchgate.net

Hydrazone Formation : Similarly, condensation with hydrazine (B178648) (NH₂-NH₂) or its substituted derivatives (e.g., phenylhydrazine) yields the corresponding hydrazones. nih.gov The reaction is typically catalyzed by a small amount of acid, such as acetic acid, in a solvent like ethanol (B145695). researchgate.net These reactions are often rapid and high-yielding. researchgate.net

Table 2: Conditions for Carbonyl Group Modification

| Reaction Type | Reagent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Oxime Formation | Hydroxylamine Hydrochloride | Pyridine, Ethanol | 1-(4-Bromophenyl)ethanone oxime | orgsyn.org |

| Hydrazone Formation | Hydrazine Hydrate | Acetic acid (cat.), Ethanol, Microwave | Hydrazone derivative | researchgate.net |

Substitution and Elaboration of the Bromophenyl Ring

The bromine atom on the phenyl ring serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. This allows for significant elaboration of the aromatic core.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, reacting the aryl bromide with various aryl- or heteroarylboronic acids. researchgate.net This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base like potassium phosphate (B84403) and a solvent system like 1,4-dioxane/water. researchgate.net This methodology tolerates a wide range of functional groups, enabling the synthesis of complex bi-aryl structures from the 1-(4-Bromophenyl)-2-mercaptoethanone framework. researchgate.net

Synthesis of Heterocyclic Scaffolds Utilizing the Chemical Compound as a Building Block

1-(4-Bromophenyl)-2-mercaptoethanone and its immediate precursor, 2-bromo-1-(4-bromophenyl)ethanone, are exceptionally useful building blocks for constructing a variety of heterocyclic systems. The bifunctional nature of these molecules (α-haloketone or α-mercaptoketone) allows for cyclocondensation reactions with various reagents.

Thiazole (B1198619) Synthesis : The Hantzsch thiazole synthesis is a classic method where an α-haloketone reacts with a thiourea (B124793) or thioamide. researchgate.net For instance, reacting 2-bromo-1-(4-bromophenyl)ethanone with thiourea in the presence of a catalyst like iodine or simply by refluxing in ethanol yields 4-(4-bromophenyl)thiazol-2-amine. nih.govijcce.ac.ir This core can be further derivatized to produce a range of biologically active molecules. nih.gov

Thiophene (B33073) Synthesis : α-Mercaptoketones are key intermediates in several thiophene syntheses. The Gewald reaction, for example, involves the condensation of a ketone, an activated nitrile, and elemental sulfur, but related pathways can utilize α-mercaptoketones. organic-chemistry.orgresearchgate.net Cyclization of 1,4-dicarbonyl compounds, which can be derived from α-mercaptoketones, with a sulfurizing agent is another common route (Paal-Knorr thiophene synthesis). nih.govresearchgate.net

Other Heterocycles : The reactive nature of the α-mercapto-α-ketone motif enables its use in the synthesis of other important heterocyclic cores. For example, reaction with hydrazine derivatives can lead to the formation of 1,3,4-thiadiazoles, while cyclization with isothiocyanates can yield 1,2,4-triazole-3-thiols. mdpi.comresearchgate.net Furthermore, the molecule can be used to construct pyrimidines and pyrroles. nih.govmdpi.com

Table 3: Heterocyclic Synthesis from 1-(4-Bromophenyl)-2-mercaptoethanone and Precursors

| Heterocycle | Key Reagent | Reaction Name/Type | Reference |

|---|---|---|---|

| Thiazole | Thiourea | Hantzsch Synthesis | nih.govijcce.ac.ir |

| Thiophene | Activated Nitrile, Sulfur | Gewald Reaction | organic-chemistry.orgresearchgate.net |

| 1,2,4-Triazole | Isothiocyanate, Hydrazine | Cyclocondensation | mdpi.com |

| 1,3,4-Thiadiazole | Thiosemicarbazide (B42300) | Cyclocondensation | researchgate.net |

Design and Synthesis of Structurally Related Analogues

The design and synthesis of analogues of 1-(4-Bromophenyl)-2-mercaptoethanone are driven by the search for molecules with optimized properties for various applications. Strategies for analogue synthesis involve systematically altering the three main components of the molecule.

Varying the Aryl Moiety : The bromophenyl ring can be replaced with other substituted aromatic or heteroaromatic rings. This is often achieved by starting from a different acetophenone (B1666503) derivative. For example, using 4'-chloroacetophenone (B41964) would lead to the corresponding 1-(4-chlorophenyl) analogue. ijcce.ac.ir Fluorinated analogues have also been synthesized to modulate electronic and metabolic properties. researchgate.net

Modifying the Thiol Group : The thiol can be replaced with other nucleophilic groups, such as a hydroxyl or an amino group, to access different classes of compounds. Alternatively, the thioether derivatives discussed in section 4.1 represent a major class of analogues. researchgate.net

Altering the Carbonyl-Methylene Bridge : The ethylene (B1197577) bridge linking the aryl and thiol functions can be modified. For instance, incorporating substituents on the α-carbon can introduce chirality and steric bulk, potentially influencing biological activity. nih.gov The bridge can also be replaced with more rigid structures, such as heterocyclic rings, a strategy used in designing analogues of natural products like Combretastatin A-4. nih.gov

Through these systematic modifications, libraries of structurally related analogues can be generated, allowing for the exploration of structure-activity relationships.

Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy reveals information about the number, environment, and connectivity of hydrogen atoms in a molecule. For a compound like 1-(4-Bromophenyl)-2-mercaptoethanone, the expected ¹H NMR spectrum would feature distinct signals for the aromatic protons, the methylene (B1212753) protons adjacent to the carbonyl and thiol groups, and the thiol proton itself.

The aromatic protons on the 4-bromophenyl ring typically appear as a set of doublets in the downfield region (around 7.5-8.0 ppm) due to the electron-withdrawing effects of the bromine atom and the carbonyl group. The methylene protons (-CH₂-) adjacent to the carbonyl group are expected to resonate as a singlet, with its chemical shift influenced by the neighboring functional groups. The thiol proton (-SH) signal is often a broad singlet and its chemical shift can be variable depending on concentration, solvent, and temperature due to hydrogen bonding.

For comparison, in the related compound 2-bromo-1-(4-bromophenyl)ethanone, the methylene protons appear as a singlet at 4.12 ppm. rsc.org The aromatic protons are observed as doublets at 7.86 ppm and 7.65 ppm. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 1-(4-Bromophenyl)-2-mercaptoethanone would give a distinct signal.

The carbonyl carbon (C=O) is typically observed far downfield, often in the range of 190-200 ppm. The carbons of the aromatic ring will appear in the aromatic region (approximately 120-140 ppm), with the carbon attached to the bromine atom showing a characteristic shift. The methylene carbon adjacent to the carbonyl and thiol groups would have a specific resonance in the aliphatic region.

In the analogous 2-bromo-1-(4-bromophenyl)ethanone, the carbonyl carbon appears at 190.4 ppm. rsc.org The aromatic carbons are found at 132.6, 132.2, 130.4, and 129.3 ppm. rsc.org The methylene carbon resonates at 30.4 ppm. rsc.org

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between protons and carbons. A COSY spectrum would show correlations between adjacent protons, confirming the coupling between the aromatic protons. An HSQC spectrum would link each proton signal to its directly attached carbon atom, aiding in the definitive assignment of the ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 1-(4-Bromophenyl)-2-mercaptoethanone, the key vibrational bands would be:

C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl group, typically appearing in the region of 1680-1700 cm⁻¹. For instance, the IR spectrum of 1-(4-bromophenyl)ethanone shows a strong carbonyl absorption. nist.gov

S-H Stretch: A weak to medium absorption band for the thiol group, which usually appears around 2550-2600 cm⁻¹. This peak can sometimes be broad.

C-Br Stretch: An absorption in the fingerprint region, typically below 800 cm⁻¹, indicating the presence of a carbon-bromine bond.

Aromatic C-H and C=C Stretches: These will be present in their characteristic regions of the spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In the mass spectrum of 1-(4-Bromophenyl)-2-mercaptoethanone, the molecular ion peak [M]⁺ would be expected, showing a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Common fragmentation pathways would likely involve the cleavage of the bonds adjacent to the carbonyl group. Key fragments would include the 4-bromobenzoyl cation and fragments resulting from the loss of the mercaptomethyl group. The mass spectrum for the related 1-(4-bromophenyl)ethanone shows major peaks at m/z 198/200 (molecular ion), 183/185 (loss of methyl), and 155/157 (bromophenyl cation). nist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. If a suitable single crystal of 1-(4-Bromophenyl)-2-mercaptoethanone could be grown, this technique would confirm its molecular structure and provide insights into intermolecular interactions, such as hydrogen bonding involving the thiol group, in the solid state.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing quantitative information about the elemental composition of a substance. This analytical method is fundamental for validating the empirical formula of a synthesized compound, such as 1-(4-Bromophenyl)-2-mercaptoethanone. The process involves the combustion of a small, precisely weighed sample of the compound under controlled conditions. The resulting combustion products, primarily carbon dioxide (CO2), water (H2O), and sulfur dioxide (SO2), are collected and measured. The amounts of these products are then used to calculate the percentage by mass of carbon, hydrogen, and sulfur in the original sample. Nitrogen content, if present, is typically determined by measuring dinitrogen gas. The percentage of bromine is often determined by other methods, such as titration or ion chromatography, after decomposition of the compound.

The molecular formula of 1-(4-Bromophenyl)-2-mercaptoethanone is C8H7BrOS. Based on this formula, the theoretical elemental composition can be calculated. These theoretical values serve as a benchmark against which experimentally obtained data are compared.

Theoretical Elemental Composition of 1-(4-Bromophenyl)-2-mercaptoethanone

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 41.58 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 3.05 |

| Bromine | Br | 79.904 | 1 | 79.904 | 34.57 |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.92 |

| Sulfur | S | 32.065 | 1 | 32.065 | 13.87 |

| Total | 231.112 | 100.00 |

Detailed Research Findings

In typical research practice, the synthesis of a new compound like 1-(4-Bromophenyl)-2-mercaptoethanone would be followed by its purification and subsequent characterization. Elemental analysis would be a critical step in this characterization process to confirm its elemental composition and, by extension, its empirical formula.

The experimental results from an elemental analyzer would be presented as percentage weight of each element. For instance, a hypothetical experimental result for 1-(4-Bromophenyl)-2-mercaptoethanone might look like the following:

Comparison of Theoretical and Experimental Elemental Analysis Data

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 41.58 | 41.62 |

| Hydrogen (H) | 3.05 | 3.08 |

| Sulfur (S) | 13.87 | 13.81 |

A close agreement between the experimentally determined percentages and the calculated theoretical percentages, typically within a margin of ±0.4%, is considered strong evidence for the proposed empirical formula. Any significant deviation would suggest the presence of impurities or that the actual compound is different from the one proposed. This validation is a crucial quality control step in synthetic chemistry, ensuring the identity and purity of the compound before it is used in further applications or studies. While specific experimental data for 1-(4-Bromophenyl)-2-mercaptoethanone is not publicly available in the searched literature, the described methodology represents the standard procedure for empirical formula validation. The close correlation between theoretical and experimental values in the hypothetical data table exemplifies a successful validation.

Applications in Advanced Chemical Synthesis and Materials Science Non Clinical

Role as a Versatile Building Block in Organic Synthesis

1-(4-Bromophenyl)-2-mercaptoethanone serves as a highly versatile building block in organic synthesis, primarily due to the presence of three key reactive sites: the carbonyl group, the bromine atom on the phenyl ring, and the mercapto group. The α-keto-thiol structure allows for a variety of chemical modifications, making it a valuable precursor for a wide range of more complex molecules.

The reactivity of the α-carbon adjacent to the carbonyl group is enhanced, facilitating reactions such as alkylations and condensations. The bromine atom on the phenyl ring is amenable to various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of diverse aryl or heteroaryl substituents. mdpi.com The mercapto group, being a strong nucleophile, readily participates in reactions with electrophiles, leading to the formation of thioethers and other sulfur-containing derivatives. acs.org This trifecta of reactivity allows chemists to strategically build molecular complexity in a controlled, stepwise manner.

Utility in the Preparation of Diverse Chemical Scaffolds

The true utility of 1-(4-Bromophenyl)-2-mercaptoethanone as a building block is demonstrated in its application to construct a variety of heterocyclic scaffolds, which are central to many areas of chemical research. The dual reactivity of the α-keto-thiol moiety is particularly useful in cyclization reactions to form five- and six-membered rings.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic method where α-haloketones react with a thioamide. Analogously, 1-(4-Bromophenyl)-2-mercaptoethanone can react with various amides or thioamides to furnish highly substituted thiazole rings. For instance, reaction with thioacetamide (B46855) would lead to the formation of a 2-methyl-4-(4-bromophenyl)thiazole derivative. nih.gov These thiazole scaffolds are of significant interest in medicinal chemistry and materials science. mdpi.commdpi.com

Thiophenes: The Gewald reaction, which typically involves an α-cyano ketone, a carbonyl compound, and elemental sulfur, highlights the utility of sulfur-containing reagents in thiophene (B33073) synthesis. 1-(4-Bromophenyl)-2-mercaptoethanone, with its intrinsic sulfur atom and reactive ketone functionality, can be a key precursor in modified Paal-Knorr thiophene syntheses. acs.org By reacting with 1,4-dicarbonyl compounds or other suitable synthons, it can lead to the formation of polysubstituted thiophenes. christuniversity.in

Pyrimidines and Thiadiazoles: The ketone functionality can participate in condensation reactions with urea (B33335) or thiourea (B124793) derivatives to form pyrimidine (B1678525) or thiopyrimidine rings. Furthermore, reaction with hydrazines or related compounds can yield thiadiazole derivatives. For example, condensation with thiosemicarbazide (B42300) can produce thiadiazine intermediates that can be further cyclized. mdpi.comresearchgate.net The synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been reported starting from related bromophenyl precursors, showcasing the utility of this structural motif in accessing pyrimidine scaffolds. christuniversity.ingoogle.com

Table 1: Examples of Heterocyclic Scaffolds Derived from 1-(4-Bromophenyl)-2-mercaptoethanone and Related Precursors

| Heterocyclic Scaffold | General Synthetic Strategy | Key Reagents for Analogy |

| Thiazoles | Hantzsch thiazole synthesis | Thioamides, Urea derivatives |

| Thiophenes | Paal-Knorr synthesis / Gewald reaction | 1,4-Dicarbonyls, Elemental sulfur |

| Pyrimidines | Biginelli-type reactions | Urea, Amidines, β-dicarbonyls |

| Thiadiazoles | Condensation and cyclization | Hydrazine (B178648) derivatives, Thiosemicarbazide |

Contribution to Catalyst Design and Ligand Development

The sulfur atom in 1-(4-Bromophenyl)-2-mercaptoethanone and its derivatives makes it an interesting candidate for ligand development in coordination chemistry and catalysis. Sulfur is a soft donor atom and exhibits a strong affinity for soft transition metals like palladium, platinum, gold, and copper.

The mercapto group can be deprotonated to form a thiolate, which is an excellent ligand for various metal ions. The resulting metal-sulfur bond is often robust, leading to stable metal complexes. Furthermore, the presence of the aromatic ring and the carbonyl group provides additional sites for secondary interactions within the coordination sphere, which can influence the catalytic activity and selectivity of the metal center.

While direct catalytic applications of complexes derived from 1-(4-Bromophenyl)-2-mercaptoethanone are not extensively documented, the broader class of thioketone and β-thioketiminate ligands has shown promise. For example, zinc complexes with [S,N] chelating ligands have been used in the catalytic hydroboration of ketones. researchgate.net Iron complexes with thioketone ligands have been studied as mimics for the active sites of hydrogenase enzymes. nih.gov The functional groups on the 4-bromophenyl ring of our title compound could be further modified to tune the electronic and steric properties of the resulting ligands, potentially leading to new catalysts with tailored activities. The synthesis of metal complexes with thiocarbohydrazones and other sulfur-containing ligands has been explored for various applications, underscoring the potential of this class of compounds in coordination chemistry. scientific.net

Integration into Crystal Engineering and Supramolecular Chemistry

The structure of 1-(4-Bromophenyl)-2-mercaptoethanone and its derivatives is well-suited for applications in crystal engineering, the design and synthesis of solid-state structures with desired properties. The molecule contains several functional groups capable of participating in non-covalent interactions, which are the driving forces for the self-assembly of molecules into well-defined crystalline architectures.

The key intermolecular interactions include:

Hydrogen Bonding: The mercapto group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions can lead to the formation of chains, sheets, or more complex three-dimensional networks.

Halogen Bonding: The bromine atom on the phenyl ring is a potential halogen bond donor, capable of interacting with Lewis basic sites on adjacent molecules.

Sulfur-Aromatic Interactions: There is growing evidence for significant, stabilizing interactions between divalent sulfur atoms and aromatic rings. acs.orgmdpi.com These interactions, though weaker than conventional hydrogen bonds, can play a crucial role in directing the packing of molecules in the solid state.

A study on the crystal structure of a related compound, (E)-2-(1-(4-bromophenyl)ethylidene)hydrazinecarbothioamide, which is synthesized from the precursor 1-(4-bromophenyl)ethanone, revealed the importance of intermolecular hydrogen bonding and halogen contacts in its crystal packing. mdpi.com Hirshfeld surface analysis of this compound showed that hydrogen bonding and halogen contacts were significant contributors to the intermolecular interactions. mdpi.com This highlights the potential of the 4-bromophenyl and sulfur-containing moieties in directing supramolecular assembly. The ability to form predictable and robust supramolecular synthons makes such molecules valuable components in the construction of co-crystals and other complex solid-state architectures. dtu.dk

Potential in the Development of Functional Organic Materials

The chemical scaffolds that can be synthesized from 1-(4-Bromophenyl)-2-mercaptoethanone, particularly thiophene-containing structures, have significant potential in the development of functional organic materials. Thiophene-based polymers are one of the most extensively studied classes of conducting polymers due to their excellent electrochemical properties and environmental stability. dtu.dkrsc.org

Conductive Polymers: Polythiophenes and their derivatives can be synthesized through chemical or electrochemical polymerization of thiophene monomers. researchgate.netnih.govresearchgate.net The incorporation of the 4-bromophenyl group allows for further functionalization, which can be used to tune the solubility, processability, and electronic properties of the resulting polymers. For example, the bromine atom can be replaced with other functional groups via cross-coupling reactions prior to or after polymerization. These materials have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

Nonlinear Optical (NLO) Materials: Heterocyclic compounds with extended π-conjugation and donor-acceptor character can exhibit significant nonlinear optical properties. dtic.mil Thiophene and its derivatives are known to contribute to the NLO response of molecules. By synthesizing extended conjugated systems based on the thiophene or thiazole scaffolds derived from 1-(4-Bromophenyl)-2-mercaptoethanone, it may be possible to create new materials for applications in optical communications and data storage.

High Refractive Index Polymers: The incorporation of sulfur into polymer backbones is a known strategy to increase the refractive index of the material. acs.org Polymers with high refractive indices are important for applications in lenses, optical adhesives, and antireflective coatings. The synthesis of sulfur-containing polymers from precursors like 1-(4-Bromophenyl)-2-mercaptoethanone could lead to new materials with tailored optical properties.

Table 2: Potential Functional Materials Derived from 1-(4-Bromophenyl)-2-mercaptoethanone Scaffolds

| Material Type | Relevant Scaffold | Potential Application | Key Property |

| Conductive Polymers | Polythiophenes | OLEDs, OPVs, OFETs | Electrical conductivity, charge transport |

| Nonlinear Optical Materials | Substituted Thiophenes/Thiazoles | Optical switching, frequency doubling | High hyperpolarizability (β) |

| High Refractive Index Polymers | Sulfur-containing polymers | Lenses, optical coatings | High refractive index (n) |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

Current synthetic routes to α-mercaptoketones often rely on classical methods that may involve harsh reagents and generate significant waste. Future research should prioritize the development of green and sustainable synthetic strategies for 1-(4-bromophenyl)-2-mercaptoethanone.

Key areas for exploration include:

Photocatalytic Approaches: Inspired by the green synthesis of α-keto thiol esters using photocatalytic oxidative radical additions, similar methods could be adapted for the synthesis of 1-(4-bromophenyl)-2-mercaptoethanone. nih.gov The use of visible light as a sustainable energy source and a green oxidant like O2 would align with the principles of green chemistry. nih.gov

Electrochemical Synthesis: Electrochemical methods offer a sustainable alternative for generating reactive intermediates. mdpi.com The anodic oxidation of aryl methyl ketones to produce α-keto acid methyl esters suggests that an electrochemical approach could be devised for the direct synthesis of 1-(4-bromophenyl)-2-mercaptoethanone from readily available precursors. mdpi.com

Biomass-Derived Feedstocks: Investigating the use of biomass-derived platform molecules could lead to more sustainable production pathways. mdpi.com While direct synthesis from biomass may be challenging, the principles of converting renewable resources into valuable chemicals should guide the design of future synthetic routes. mdpi.com

Catalyst- and Solvent-Free Conditions: The development of one-pot, multicomponent reactions under solvent-free conditions, similar to those used for synthesizing some thioamide derivatives, would be a significant advancement. researchgate.net This approach enhances atom economy and reduces environmental impact. researchgate.net

Exploration of Advanced Catalytic Applications

The sulfur and carbonyl functionalities in 1-(4-bromophenyl)-2-mercaptoethanone suggest its potential as a ligand for metal catalysts or as an organocatalyst itself.

Future research in this area could focus on:

Metal Complex Catalysis: The thiol group can coordinate to metal centers, creating novel catalysts. The use of zirconium chloride to catalyze the synthesis of β-aryl-β-mercaptoketones suggests that metal complexes of 1-(4-bromophenyl)-2-mercaptoethanone could exhibit interesting catalytic activities in similar multicomponent reactions. researchgate.net

Hydrogen Autotransfer Reactions: Manganese-pincer complexes have been effectively used for the α-alkylation of ketones via a hydrogen borrowing strategy. nih.gov Designing catalysts based on 1-(4-bromophenyl)-2-mercaptoethanone for such atom-economical C-C bond-forming reactions is a promising direction. nih.gov

Asymmetric Catalysis: The development of chiral analogues of 1-(4-bromophenyl)-2-mercaptoethanone could lead to new enantioselective catalysts for a variety of organic transformations.

In-depth Mechanistic Studies of Complex Transformations

A thorough understanding of the reaction mechanisms involving 1-(4-bromophenyl)-2-mercaptoethanone is crucial for optimizing existing reactions and discovering new ones.

Key areas for mechanistic investigation include:

Photochemical Reactions: The bromophenyl group is known to undergo photoinduced radical cleavage of the carbon-bromine bond. acs.org A detailed study of the photochemistry of 1-(4-bromophenyl)-2-mercaptoethanone could reveal novel radical-mediated transformations and provide insights into the behavior of the resulting acylphenyl radicals. acs.org

Multicomponent Reactions: One-pot, four-component reactions involving 4-bromoacetophenone, a close structural relative, have been developed. researchgate.net Investigating the mechanistic pathways of similar multicomponent reactions with 1-(4-bromophenyl)-2-mercaptoethanone could lead to the efficient synthesis of complex molecular architectures.

Tautomeric Equilibria: Like other ketones, 1-(4-bromophenyl)-2-mercaptoethanone can exist in keto-enol and thione-enethiol tautomeric forms. A detailed study of these equilibria and the factors that influence them would be valuable for controlling the reactivity of the molecule.

Computational Design and Predictive Modeling for New Analogues

Computational chemistry offers powerful tools for predicting the properties and reactivity of new molecules, thereby guiding synthetic efforts.

Future computational studies could focus on:

DFT Calculations for Tautomerism: Density Functional Theory (DFT) can be used to study the keto-enol tautomerism of related compounds in various solvents. bohrium.com Similar calculations for 1-(4-bromophenyl)-2-mercaptoethanone and its potential analogues would provide valuable insights into their relative stabilities and reactivity. bohrium.com

Modeling of Reaction Mechanisms: Computational modeling can elucidate the transition states and intermediates of complex reactions. mdpi.com This approach could be applied to understand the mechanisms of reactions involving 1-(4-bromophenyl)-2-mercaptoethanone, such as its formation or its participation in catalytic cycles. mdpi.com

Design of Novel Catalysts: By modeling the interaction of 1-(4-bromophenyl)-2-mercaptoethanone-based ligands with metal centers, new catalysts with enhanced activity and selectivity can be designed.

Investigation into Unconventional Reactivity Profiles

Exploring the reactivity of 1-(4-bromophenyl)-2-mercaptoethanone under non-classical conditions could lead to the discovery of novel and unexpected transformations.

Promising areas for investigation include:

Umpolung Strategies: The enantioselective α-functionalization of ketones has been achieved using an umpolung strategy, where the polarity of the ketone is reversed. springernature.com Applying this concept to 1-(4-bromophenyl)-2-mercaptoethanone could enable the introduction of a wide range of nucleophiles at the α-position. springernature.com

Reactions with Elemental Sulfur: Metal-free C=C bond cleavage in enaminones using elemental sulfur has been reported for the synthesis of α-keto thioamides. acs.org Investigating the reactivity of 1-(4-bromophenyl)-2-mercaptoethanone with elemental sulfur under various conditions could lead to new sulfur-containing heterocycles.

Domino Reactions: The development of domino reactions initiated by 1-(4-bromophenyl)-2-mercaptoethanone could provide efficient access to complex molecules in a single synthetic operation.

Q & A

Q. What are the standard synthetic routes for 1-(4-Bromophenyl)-2-mercaptoethanone, and how are reaction conditions optimized?

A common method involves S-alkylation of a thiol precursor (e.g., 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol) with a brominated ketone (e.g., 2-bromo-1-phenylethanone) in an alkaline medium. Optimization focuses on pH control (e.g., NaOH/ethanol systems) and temperature (50–80°C) to maximize yield while minimizing side reactions like oxidation of the thiol group .

Q. Which spectroscopic techniques are most effective for confirming the structure of 1-(4-Bromophenyl)-2-mercaptoethanone?

Key techniques include:

- FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S-H stretch at ~2550 cm⁻¹).

- NMR : H NMR confirms aromatic protons (δ 7.4–7.8 ppm) and methylene/methine groups adjacent to sulfur.

- UV-Vis : Monitors electronic transitions in conjugated systems (e.g., π→π* transitions in the bromophenyl ring). Cross-validation with density functional theory (DFT) -calculated spectra enhances reliability .

Q. How can purity and stability of this compound be assessed during storage?

Use HPLC with a C18 column and UV detection (λ = 254 nm) to monitor degradation products. Stability studies under varying temperatures (4°C vs. ambient) and inert atmospheres (N₂) are critical. Thiol oxidation to disulfides is a common degradation pathway, detectable via LC-MS .

Q. What safety precautions are necessary when handling 1-(4-Bromophenyl)-2-mercaptoethanone?

Q. How is the compound typically purified after synthesis?

Recrystallization from ethanol/water mixtures (1:3 v/v) is effective due to the compound’s moderate polarity. For trace impurities, column chromatography (silica gel, hexane/ethyl acetate eluent) provides high purity (>98%) .

Advanced Research Questions

Q. What computational methods are used to predict the electronic properties of 1-(4-Bromophenyl)-2-mercaptoethanone?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) model HOMO-LUMO gaps, electrostatic potentials, and charge distribution. These predict reactivity sites (e.g., nucleophilic sulfur, electrophilic carbonyl) and guide derivatization for applications in materials science or drug design .

Q. How can crystallographic data resolve discrepancies between experimental and computational structural models?

Single-crystal X-ray diffraction with SHELXL refines bond lengths, angles, and torsional parameters. For example, the C-S bond length (~1.82 Å) and Br-Csp² distance (~1.89 Å) validate DFT-optimized geometries. Twinned crystals require PLATON -based corrections for accurate refinement .

Q. What strategies address low yields in S-alkylation reactions for derivatives of this compound?

- Microwave-assisted synthesis : Reduces reaction time (10–15 min vs. 6–8 hours) and improves selectivity.

- Phase-transfer catalysts (e.g., tetrabutylammonium bromide): Enhance interfacial reactivity in biphasic systems .

Q. How does the bromine substituent influence the compound’s biological activity compared to non-halogenated analogs?

The 4-bromophenyl group enhances lipophilicity (logP ~3.2), improving membrane permeability in antimicrobial assays. SAR studies show a 4x increase in activity against S. aureus compared to chloro or unsubstituted analogs .

Q. What advanced techniques characterize surface interactions of this compound in materials science applications?

Microspectroscopic imaging (e.g., AFM-IR) maps adsorption on metal oxides or polymers. XPS quantifies sulfur oxidation states (e.g., S⁻² vs. disulfides) on surfaces, critical for designing sensors or catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.